molecular formula C8H11NO2 B12871795 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid CAS No. 204068-74-6

3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B12871795
CAS No.: 204068-74-6
M. Wt: 153.18 g/mol
InChI Key: OCHGJDLFOOULGG-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of ethyl and methyl substituents at the third and fourth positions, respectively, and a carboxylic acid group at the second position.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the pyrrole ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1H-pyrrole-2-carboxylic acid
  • 3-Ethyl-1H-pyrrole-2-carboxylic acid
  • 4-Methyl-1H-pyrrole-3-carboxylic acid

Uniqueness

3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the carboxylic acid functionality, provides a distinct set of properties that differentiate it from other similar compounds .

Properties

CAS No.

204068-74-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-3-6-5(2)4-9-7(6)8(10)11/h4,9H,3H2,1-2H3,(H,10,11)

InChI Key

OCHGJDLFOOULGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC=C1C)C(=O)O

Origin of Product

United States

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